4-Nitro-1-(oxetan-3-ylmethyl)pyrazole
Description
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
4-nitro-1-(oxetan-3-ylmethyl)pyrazole |
InChI |
InChI=1S/C7H9N3O3/c11-10(12)7-1-8-9(3-7)2-6-4-13-5-6/h1,3,6H,2,4-5H2 |
InChI Key |
QUGLFZHQFCSBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 4-Nitro-1-(oxetan-3-ylmethyl)pyrazole
The synthesis of this compound typically involves the reaction of pyrazole derivatives with oxetane compounds. The general synthetic pathway includes:
- Formation of the Pyrazole Ring : Starting from suitable precursors such as hydrazine derivatives and carbonyl compounds.
- Nitration Step : Introducing a nitro group at the 4-position of the pyrazole ring, often using nitric acid or nitrating agents.
- Oxetane Incorporation : The oxetane moiety can be introduced through alkylation reactions involving oxetan derivatives.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Properties : Several studies have highlighted the efficacy of pyrazole-based compounds in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Effects : Pyrazoles are known to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes .
Energetic Materials
The compound's structure suggests potential applications in the field of energetic materials:
- Explosive Properties : Nitrated pyrazoles are recognized for their high-energy content and stability, making them suitable for use in explosives. Research has shown that derivatives like this compound can exhibit properties comparable to traditional explosives such as TNT and RDX .
Agricultural Applications
The versatility of pyrazole compounds extends to agricultural chemistry:
- Pesticidal Activity : Some pyrazole derivatives demonstrate insecticidal and herbicidal properties. The incorporation of the oxetane group may enhance the bioactivity and selectivity of these compounds against pests while minimizing environmental impact .
Case Study 1: Anticancer Activity
A study conducted by researchers involved synthesizing a series of pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values suggesting potent anticancer activity .
Case Study 2: Energetic Material Evaluation
In a comparative study on energetic materials, this compound was evaluated alongside other nitrated compounds. The findings revealed that it exhibited higher detonation velocity and pressure compared to conventional explosives, indicating its potential use in military applications .
Comparison with Similar Compounds
Substituent Effects on Structure and Physicochemical Properties
The substituent at the 1-position of the pyrazole ring significantly impacts molecular properties. For instance:
- Compound 15a (1-(4-nitrophenyl)-3-(4-fluorophenyl)pyrazole) has a melting point of 194–196°C, attributed to the planar, aromatic 4-nitrophenyl group, which enhances crystallinity .
- 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole (CAS 1006499-87-1) replaces the oxetan group with a 4-nitrophenylmethyl substituent and positions the nitro group at the 3-position. This positional isomerism may alter electronic effects and solubility .
- 4-Nitro-1-(oxetan-3-ylmethyl)pyrazole likely exhibits lower melting points and improved solubility due to the flexible oxetan ring, which reduces molecular rigidity compared to aryl substituents .
Table 1: Structural and Physical Comparison
Enzyme Inhibition (FGFR1)
- Compound 17 (pyrrolo[2,3-b]pyrazine derivative with a nitrobenzene sulfamide group) exhibits potent FGFR1 inhibition (IC₅₀ = 85 nM). The nitro group’s meta position on the benzene ring optimizes steric and electronic interactions with the enzyme .
- Modifications at the pyrazole’s 1-position (e.g., replacing methyl with bulkier acyl groups in compounds 23–25 ) reduced activity, highlighting the importance of steric compatibility .
Herbicidal Activity
- 5-Dichloroacetamido-4-nitro-1-aryl-pyrazoles (e.g., Bayer’s compound) demonstrate superior herbicidal activity over prior analogs like 5-(ω-chlorobutyramido)-4-nitro-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. The dichloroacetamido group at the 5-position enhances selectivity and efficacy .
- The absence of a 5-position substituent in This compound may limit herbicidal utility but could redirect activity toward other biological targets.
Preparation Methods
Electrophilic Nitration Using Mixed Acid
The 4-position of pyrazole is activated for nitration due to the electron-donating effect of the oxetan-3-ylmethyl group.
-
Substrate : 1-(Oxetan-3-ylmethyl)pyrazole (1.0 equiv).
-
Nitrating Agent : Fuming HNO₃ (2.5 equiv) in concentrated H₂SO₄ at 0–5°C for 4 hours.
-
Workup : Quenching with ice, neutralization with NaHCO₃, extraction with dichloromethane.
-
Yield : 60–75% for 4-nitro-1-(oxetan-3-ylmethyl)pyrazole.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C |
| Nitration Time | 4 hours |
| Purity (HPLC) | ≥98% |
Side Reactions :
-
Over-nitration at the 3-position is suppressed by low-temperature conditions.
-
Oxetane ring stability is confirmed via ¹H NMR (no ring-opening signals).
Alternative Routes: Sequential Functionalization
Pd-Catalyzed Cross-Coupling for Late-Stage Modification
Aryl halides or triflates at the pyrazole 1-position enable coupling with oxetan-3-ylmethyl zinc reagents.
-
Substrate : 1-Bromo-4-nitropyrazole (1.0 equiv).
-
Reagent : Oxetan-3-ylmethylzinc bromide (1.5 equiv).
-
Catalyst : Pd(PPh₃)₄ (5 mol%) in THF at 60°C for 12 hours.
-
Yield : 50–65%.
Advantages :
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal studies confirm the planar pyrazole ring and chair conformation of the oxetane substituent.
Industrial-Scale Considerations
Cost-Effective Solvent Systems
-
Water/EtOH mixtures reduce reliance on toxic solvents (e.g., DCM).
-
Recyclable catalysts (e.g., Fe³⁺-doped zeolites) improve sustainability.
Emerging Methodologies
Q & A
Q. What are the optimal catalytic systems for synthesizing 4-nitro-1-(oxetan-3-ylmethyl)pyrazole via C–H activation?
Transition-metal catalysis is critical for regioselective functionalization. A PdCl₂(PPh₃)₂/CuI system in DMF with K₂CO₃ as a base achieved 48% yield for a structurally similar nitro-pyrazole derivative under reflux conditions. Catalytic efficiency depends on ligand choice (e.g., PPh₃ for stabilizing Pd intermediates) and solvent polarity . For reproducibility, monitor reaction progress via TLC and optimize equivalents of aryl halide coupling partners (e.g., 4 mmol per 1 mmol pyrazole substrate).
Q. Which spectroscopic techniques are recommended for characterizing nitro-substituted pyrazoles?
- ¹H NMR : Assign peaks using substituent-induced chemical shifts (e.g., nitro groups deshield adjacent protons; pyrazole ring protons appear at δ 8.4–9.6 ppm) .
- X-ray diffraction : Resolve regiochemistry and confirm the oxetan-3-ylmethyl linkage, as ambiguities in NOE or COSY may arise due to steric crowding .
- IR spectroscopy : Identify nitro stretches (asymmetric/symmetric NO₂ at ~1520 cm⁻¹ and ~1350 cm⁻¹) to rule out reduction side products .
Q. What purification methods are effective post-synthesis?
Recrystallization from methanol or ethanol is preferred for nitro-pyrazoles due to moderate solubility. For polar byproducts, use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). Centrifugal partitioning chromatography (CPC) improves recovery for thermally sensitive derivatives .
Advanced Research Questions
Q. How do nitro and cyano substituents influence crystal packing and density in pyrazole derivatives?
Nitro groups enhance density (1.8–2.0 g/cm³) via strong intermolecular interactions (e.g., C–H···O contacts), while cyano groups promote π-stacking. In 3-(4-cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, nitro groups dominate packing via layered arrangements, whereas cyano substituents reduce void spaces. Use Hirshfeld surface analysis and DFT calculations (B3LYP/6-311G**) to quantify non-covalent interactions .
Q. How can contradictions in regioselectivity during nitro-group introduction be resolved?
Competing pathways (e.g., electrophilic vs. radical nitration) may yield 4-nitro vs. 5-nitro isomers. Control via:
- Temperature : Lower temperatures (0–5°C) favor kinetic 4-nitro products in mixed H₂SO₄/HNO₃ systems.
- Directing groups : Oxetan-3-ylmethyl acts as a steric director, promoting nitration at the less hindered C4 position. Validate using isotopic labeling (¹⁵N-nitration) or competitive experiments .
Q. What computational methods predict electronic properties of nitro-substituted pyrazoles?
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (ΔE) using Gaussian09 at the M06-2X/def2-TZVP level. Nitro groups lower ΔE (~4.5 eV), increasing reactivity toward electrophiles.
- Electrostatic Potential (ESP) Maps : Identify electron-deficient regions (nitro groups) for nucleophilic attack. Correlate with experimental Hammett σₚ values .
Data Contradiction Analysis
Q. Discrepancies in reported yields for Pd-catalyzed pyrazole couplings: How to troubleshoot?
Variability arises from catalyst loading (≥5 mol% Pd) vs. ligand excess (e.g., PPh₃ at 10 mol%). For reproducibility:
- Pre-dry solvents (DMF over molecular sieves).
- Use degassed conditions to prevent Pd black formation.
- Monitor substrate purity: Trace moisture reduces CuI activity .
Methodological Tables
Table 1. Key Catalytic Systems for Pyrazole Functionalization
| Catalyst System | Substrate | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | 4-Nitro-1-(p-tolyl)pyrazole | 48 | DMF, 90°C, 24 hr | |
| FeCl₃·6H₂O | 3-Nitro-1-benzylpyrazole | 62 | MeCN, RT, 12 hr |
Table 2. Spectroscopic Benchmarks for Nitro-Pyrazoles
| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| –NO₂ | 8.41 (pyrazole H) | 1520 (asym. NO₂) |
| Oxetan-3-ylmethyl | 3.82 (OCH₃) | 1120 (C–O–C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
